molecular formula C27H35ClN2O6 B569386 Ivabradin-Verunreinigung CAS No. 1616710-50-9

Ivabradin-Verunreinigung

Katalognummer: B569386
CAS-Nummer: 1616710-50-9
Molekulargewicht: 519.035
InChI-Schlüssel: GSZCZNYQYXAECA-FSRHSHDFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Disease Management

  • Heart Failure : Ivabradine has been shown to improve clinical outcomes in patients with chronic heart failure. A significant study involving 6,505 patients demonstrated that ivabradine reduced the risk of cardiovascular death or hospitalization for worsening heart failure by 18% compared to placebo .
  • Angina Pectoris : It is effective in reducing the frequency of angina attacks in patients with stable angina who cannot tolerate beta-blockers. The drug helps manage symptoms while improving exercise tolerance .

Atrial Fibrillation and Ventricular Rate Control

  • Case studies indicate that ivabradine can effectively control heart rates in patients experiencing atrial fibrillation with rapid ventricular response. For example, one case reported a patient whose heart rate improved significantly after initiating ivabradine therapy, leading to better clinical outcomes .

Ischemic Heart Disease

  • Research has indicated that ivabradine may be beneficial in patients with ischemic heart disease by reducing heart rate and consequently myocardial oxygen demand. This effect can help stabilize hemodynamics during acute episodes .

Case Studies

Study/Case Condition Outcome
Case Report on Atrial FibrillationA patient with acute decompensated heart failure and atrial fibrillationIvabradine reduced heart rate from 120 bpm to 90 bpm, improving symptoms and allowing discharge .
Chronic Heart Failure Study6,505 patients with chronic heart failureReduced risk of cardiovascular death or hospitalization by 18% .
Young Male with MyocarditisAcute heart failure due to myocarditisIvabradine supported hemodynamic stabilization through significant heart rate reduction .

Future Research Directions

The potential applications of 2-Oxo-Ivabradine hydrochloride extend beyond its current uses. Future research could explore:

  • Combination Therapies : Investigating the efficacy of combining ivabradine with other cardiovascular drugs to enhance therapeutic outcomes.
  • Pediatric Applications : Assessing its safety and efficacy in children with dilated cardiomyopathy or other congenital heart diseases.
  • Long-term Effects : Conducting longitudinal studies to evaluate the long-term benefits and risks associated with prolonged use of ivabradine.

Wirkmechanismus

Target of Action

Ivabradine impurity, also known as 2-Oxo-Ivabradine hydrochloride, primarily targets the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . These channels are responsible for the “funny” current (If) in the sinoatrial node of the heart . The HCN channels play a crucial role in determining the heart rate .

Mode of Action

Ivabradine impurity acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent manner . This selective inhibition disrupts the If ion current flow, which prolongs diastolic depolarization, thereby lowering the heart rate . This results in more blood flow to the myocardium .

Biochemical Pathways

Ivabradine impurity affects the PI3K/AKT/mTOR/p70S6K signaling pathway . This pathway is involved in various cellular processes, including cell growth, proliferation, and survival . By inhibiting this pathway, Ivabradine impurity can enhance autophagy, a process that removes unnecessary or dysfunctional components within cells .

Pharmacokinetics

The pharmacokinetics of Ivabradine impurity involves its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 40% . It is metabolized in the liver, primarily through the CYP3A4 enzyme . The elimination half-life of Ivabradine impurity is approximately 2 hours , and it is excreted through both the kidneys and feces .

Result of Action

The primary result of Ivabradine impurity’s action is a reduction in heart rate . This leads to an increase in blood flow to the myocardium, which can help manage conditions such as stable angina pectoralis and symptomatic chronic heart failure . Additionally, Ivabradine impurity’s action on the PI3K/AKT/mTOR/p70S6K pathway and its enhancement of autophagy can have protective effects on the heart .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ivabradine impurity. For instance, the presence of other medications, particularly those that inhibit or induce CYP3A4, can affect the metabolism of Ivabradine impurity . Additionally, patient-specific factors, such as the presence of liver or kidney disease, can impact the drug’s pharmacokinetics . Therefore, these factors should be considered when using Ivabradine impurity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Ivabradine impurities involves several synthetic routes and reaction conditions. One common method involves the use of Ivabradine hydrochloride as a starting material. The reaction conditions typically include mild temperatures and specific reagents to induce the formation of impurities . For instance, the use of potassium tert-butoxide and l-bromo-3-chloropropane in the presence of dimethyl formamide can lead to the formation of specific Ivabradine impurities .

Industrial Production Methods: Industrial production of Ivabradine impurities often involves controlled degradation processes. These processes are designed to mimic the conditions that Ivabradine might encounter during storage or usage. For example, increased temperature, exposure to strong acids or bases, and oxidation reagents are commonly used to induce the formation of impurities . High-performance liquid chromatography (HPLC) is frequently employed to separate and identify these impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Ivabradine impurities can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions can be induced by different reagents and conditions, such as exposure to light, heat, or specific chemicals.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various positional isomers, keto-enol tautomers, and diastereoisomers . These products can significantly impact the pharmacological and toxicological properties of Ivabradine .

Vergleich Mit ähnlichen Verbindungen

Ivabradine impurities can be compared with other similar compounds, such as:

  • 7-Demethyl Ivabradine
  • 8-Demethyl Ivabradine
  • Acetyl Ivabradine
  • Dehydro Ivabradine
  • Hydroxy Ivabradine

These compounds share structural similarities with Ivabradine but differ in specific functional groups or positions of substitution. The uniqueness of Ivabradine impurities lies in their specific formation pathways and their potential impact on the safety and efficacy of the parent compound .

Biologische Aktivität

2-Oxo-Ivabradine hydrochloride, an impurity of Ivabradine, is primarily recognized for its role as a selective inhibitor of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular and neurological contexts. This article delves into the biological activity of 2-Oxo-Ivabradine hydrochloride, presenting detailed findings from various studies, including biochemical pathways, pharmacokinetics, and case studies.

Target Channels
2-Oxo-Ivabradine hydrochloride specifically targets HCN channels, which are crucial for controlling the pacemaker current (I_f) in the sinoatrial node of the heart. By inhibiting this current, the compound effectively reduces heart rate in a dose-dependent manner.

Biochemical Pathways
The compound is known to influence several key signaling pathways, notably the PI3K/AKT/mTOR/p70S6K pathway. This interaction may have implications for cellular growth and survival, suggesting potential roles beyond cardiac applications.

Pharmacokinetics

Absorption and Bioavailability
The pharmacokinetic profile of 2-Oxo-Ivabradine hydrochloride indicates a bioavailability of approximately 40%. This relatively moderate bioavailability can be affected by various factors, including the presence of other medications that influence CYP3A4 metabolism.

Metabolism and Excretion
The compound undergoes typical drug metabolism processes, including oxidation and reduction reactions. These metabolic pathways can lead to the formation of various positional isomers and tautomers, which may exhibit differing biological activities.

Biological Effects

Cardiovascular Effects
In clinical settings, Ivabradine and its impurities have been utilized primarily for managing chronic heart failure. The inhibition of I_f current leads to a significant reduction in heart rate without affecting myocardial contractility or intracardiac conduction .

Neurological Implications
Recent studies have explored the effects of Ivabradine on neurological conditions such as absence seizures. Systemic administration has shown promise in blocking spontaneous absence seizures in animal models, indicating that HCN channel blockers like Ivabradine could serve as novel anticonvulsants .

Case Studies

  • Cardiac Applications
    A study involving patients with chronic heart failure demonstrated that Ivabradine significantly lowered heart rates while maintaining stable blood pressure levels. The analysis revealed that patients experienced fewer adverse events compared to traditional beta-blocker therapies .
  • Neurological Applications
    Research conducted on genetically modified rats indicated that oral administration of Ivabradine markedly reduced absence seizures. Notably, microinjections into specific brain regions further confirmed its efficacy in modulating neuronal activity associated with seizure generation .

Summary of Findings

Aspect Details
Target Channel Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels
Primary Action Inhibition of pacemaker current (I_f)
Key Pathway Involvement PI3K/AKT/mTOR/p70S6K signaling pathway
Bioavailability Approximately 40%
Clinical Applications Management of chronic heart failure; potential use in seizure disorders
Adverse Effects Observed Generally fewer than beta-blockers; specific side effects noted in females

Eigenschaften

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1,2-dihydro-3-benzazepine-4,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6.ClH/c1-28(16-19-11-18-13-23(33-3)24(34-4)14-20(18)19)8-6-9-29-10-7-17-12-22(32-2)25(35-5)15-21(17)26(30)27(29)31;/h12-15,19H,6-11,16H2,1-5H3;1H/t19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZCZNYQYXAECA-FSRHSHDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2C(=O)C1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCN1CCC2=CC(=C(C=C2C(=O)C1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616710-50-9
Record name 1H-3-Benzazepine-1,2(3H)-dione, 3-[3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-4,5-dihydro-7,8-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616710-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.